molecular formula C13H16N2O3S B6582024 2-(2,5-dioxopyrrolidin-1-yl)-N-[1-(thiophen-2-yl)propan-2-yl]acetamide CAS No. 1210779-47-7

2-(2,5-dioxopyrrolidin-1-yl)-N-[1-(thiophen-2-yl)propan-2-yl]acetamide

Cat. No.: B6582024
CAS No.: 1210779-47-7
M. Wt: 280.34 g/mol
InChI Key: XGXUWPBOGCSDEV-UHFFFAOYSA-N
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Description

2-(2,5-dioxopyrrolidin-1-yl)-N-[1-(thiophen-2-yl)propan-2-yl]acetamide is a synthetic small molecule characterized by a pyrrolidine-2,5-dione (succinimide) moiety linked via an acetamide bridge to a thiophene-containing alkyl chain.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(1-thiophen-2-ylpropan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-9(7-10-3-2-6-19-10)14-11(16)8-15-12(17)4-5-13(15)18/h2-3,6,9H,4-5,7-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXUWPBOGCSDEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CS1)NC(=O)CN2C(=O)CCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2,5-Dioxopyrrolidin-1-yl)-N-[1-(thiophen-2-yl)propan-2-yl]acetamide is a complex organic compound notable for its structural features, including a pyrrolidine ring and thiophene moieties. These characteristics contribute to its potential biological activities, making it a subject of interest in pharmacological research. This article aims to detail the biological activity of this compound, summarizing relevant findings from various studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H19N3O3S
  • Molecular Weight : 345.4 g/mol
  • CAS Number : 1286704-02-6

The presence of both nitrogen and sulfur in its structure suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may mimic natural substrates, blocking active sites on enzymes.
  • Receptor Interaction : It could bind to specific receptors, altering their activity and leading to downstream signaling effects.

Further studies are necessary to elucidate the precise molecular interactions and binding affinities in biological systems.

Biological Activity Overview

Research indicates that compounds structurally related to this compound exhibit various biological activities:

Anticonvulsant Activity

A related compound, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), demonstrated significant anticonvulsant properties in animal models. It provided potent protection in several seizure tests, including:

  • Maximal Electroshock (MES) Test
  • Subcutaneous Pentylenetetrazole (PTZ) Test
  • 6-Hz Test for drug-resistant epilepsy

These findings suggest that similar derivatives may possess anticonvulsant properties due to their structural similarities .

Antimicrobial Properties

Compounds featuring the 2,5-dioxopyrrolidinone structure have shown promising antimicrobial activity against various pathogens. For instance, studies on related derivatives indicated efficacy against bacteria and fungi .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

StudyFindings
Study on AS-1Demonstrated broad-spectrum anticonvulsant effects with favorable safety profiles .
Antimicrobial StudyShowed efficacy against Staphylococcus aureus and Candida albicans .
ADME-Tox EvaluationIndicated good permeability and metabolic stability for related compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural motifs with several acetamide- and thiophene-containing derivatives. Key analogues and their distinguishing features are outlined below:

Compound Name Substituents/Modifications Molecular Weight Key Structural Differences Potential Biological Implications
Target Compound : 2-(2,5-dioxopyrrolidin-1-yl)-N-[1-(thiophen-2-yl)propan-2-yl]acetamide Succinimide, thiophene, branched alkyl chain 310.35 g/mol (estimated) Reference structure Hypothetical enzyme inhibition via succinimide electrophilicity
N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide Cyclopropyl-oxadiazole appended to thiophene 346.4 g/mol Oxadiazole introduces rigidity; cyclopropyl enhances lipophilicity Improved target selectivity due to oxadiazole’s hydrogen-bonding capacity
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide Hydroxyl group on propyl chain ~326.3 g/mol (estimated) Hydroxyl increases polarity Enhanced solubility but reduced blood-brain barrier permeability
Suvecaltamide (INN Proposed List 122) Trifluoroethoxy-pyridine substituent 424.4 g/mol Fluorinated aromatic system Voltage-gated calcium channel stabilization; antiepileptic activity
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-sulfamoylphenylamino)acetamide Sulfamoylphenyl, cyclopentathiophene ~450.5 g/mol (estimated) Sulfonamide enhances solubility; fused cyclopentane-thiophene Tyrosine kinase inhibition (anticancer activity)

Pharmacokinetic and Pharmacodynamic Considerations

  • Metabolic Stability : Thiophene rings generally resist oxidative metabolism, but the succinimide group may undergo hydrolysis or glutathione conjugation, limiting half-life . The hydroxylated analogue (CAS 1351604-92-6) is likely more susceptible to phase II glucuronidation due to its polar substituent .
  • Target Engagement : Succinimide-containing compounds (e.g., thalidomide analogues) often act as electrophiles, forming covalent bonds with cysteine residues in target proteins. This mechanism is less probable in suvecaltamide, which lacks an electrophilic warhead but exhibits calcium channel modulation .

Preparation Methods

Reductive Amination Route

A widely applicable method involves the reductive amination of thiophene-2-carboxaldehyde with nitroethane, followed by hydrogenation:

Step 1: Condensation
Thiophene-2-carboxaldehyde reacts with nitroethane in the presence of ammonium acetate to form (E)-1-(thiophen-2-yl)-2-nitroprop-1-ene.

Step 2: Hydrogenation
Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding 1-(thiophen-2-yl)propan-2-amine.

Optimization Notes :

  • Solvent selection (e.g., ethanol or methanol) impacts reaction rate and yield.

  • Elevated pressures (3–5 atm H₂) enhance reduction efficiency but require specialized equipment.

Gabriel Synthesis Alternative

For laboratories lacking hydrogenation capabilities, the Gabriel synthesis offers a viable pathway:

Step 1: Alkylation
Thiophen-2-ylmethyl bromide reacts with phthalimide potassium salt in DMF to form N-(thiophen-2-ylmethyl)phthalimide.

Step 2: Deprotection
Hydrazine hydrate cleaves the phthalimide group, generating 1-(thiophen-2-yl)propan-2-amine.

Yield Comparison :

MethodYield (%)Purity (HPLC)
Reductive Amination78–82≥95%
Gabriel Synthesis65–70≥90%

The reductive amination route is preferred for higher yields, though the Gabriel method avoids high-pressure conditions.

Synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)acetic Acid

Succinimide Alkylation

The pyrrolidinone ring is introduced via alkylation of succinimide:

Step 1: Alkylation
Succinimide reacts with ethyl bromoacetate in the presence of K₂CO₃ in DMF, yielding ethyl 2-(2,5-dioxopyrrolidin-1-yl)acetate.

Step 2: Hydrolysis
Saponification with NaOH in aqueous ethanol produces 2-(2,5-dioxopyrrolidin-1-yl)acetic acid.

Reaction Conditions :

  • Temperature: 80°C for alkylation; 60°C for hydrolysis.

  • Solvent: DMF for alkylation; ethanol/water (1:1) for hydrolysis.

Yield : 75–80% over two steps.

Amide Bond Formation: Coupling Strategies

Carbodiimide-Mediated Coupling

The most common method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt):

Procedure :

  • Activation : 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid (1.0 eq) is dissolved in dichloromethane (DCM) with EDC (1.2 eq) and HOBt (1.1 eq) at 0°C for 30 minutes.

  • Coupling : 1-(Thiophen-2-yl)propan-2-amine (1.0 eq) is added, and the reaction is stirred at room temperature for 12–16 hours.

  • Workup : The mixture is washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried (MgSO₄) and concentrated.

Yield : 70–75% after purification by silica gel chromatography (hexane/ethyl acetate 3:1).

Mixed Anhydride Method

For scale-up processes, the mixed anhydride approach using isobutyl chloroformate offers advantages:

Procedure :

  • Anhydride Formation : 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid (1.0 eq) and N-methylmorpholine (1.5 eq) in THF are treated with isobutyl chloroformate (1.1 eq) at -15°C.

  • Aminolysis : 1-(Thiophen-2-yl)propan-2-amine (1.0 eq) is added, and the reaction is warmed to 25°C for 6 hours.

  • Workup : Filtration and solvent evaporation yield the crude product, which is recrystallized from ethanol/water.

Yield : 80–85% with ≥98% purity by HPLC.

Analytical Characterization and Quality Control

Spectral Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.20–7.15 (m, 1H, thiophene H-4)

  • δ 6.95–6.85 (m, 2H, thiophene H-3 and H-5)

  • δ 4.10–3.95 (m, 1H, CH(NH)CH₃)

  • δ 3.40 (s, 2H, NCH₂CO)

  • δ 2.80–2.70 (m, 4H, pyrrolidinone CH₂)

  • δ 1.45 (d, 3H, J = 6.8 Hz, CH₃)

IR (KBr) :

  • 3280 cm⁻¹ (N-H stretch)

  • 1705 cm⁻¹ (C=O, amide)

  • 1660 cm⁻¹ (C=O, pyrrolidinone)

HPLC :

  • Column: C18, 5 µm, 250 × 4.6 mm

  • Mobile Phase: 60:40 acetonitrile/water (0.1% TFA)

  • Retention Time: 8.2 min

Challenges and Optimization Opportunities

Solvent Selection

Polar aprotic solvents (DMF, DCM) facilitate coupling but complicate purification. Switching to THF or ethyl acetate improves post-reaction workup.

Racemization Concerns

The chiral center in 1-(thiophen-2-yl)propan-2-amine necessitates strict control of reaction pH and temperature to prevent epimerization. Coupling at 0°C with HOBt minimizes racemization.

Scalability

Pilot-scale trials indicate that the mixed anhydride method outperforms carbodiimide-mediated coupling in yield and reproducibility, making it preferable for industrial production.

Q & A

Basic Research Questions

Q. What are the critical steps and optimized reaction conditions for synthesizing 2-(2,5-dioxopyrrolidin-1-yl)-N-[1-(thiophen-2-yl)propan-2-yl]acetamide?

  • Synthesis Steps :

Cyclization : Formation of the pyrrolidinone ring via cyclization of precursors (e.g., using succinimide derivatives) under controlled pH and temperature.

Functional Group Coupling : Amide bond formation between the pyrrolidinone moiety and the thiophene-containing propan-2-amine using coupling agents like EDC/HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane .

Purification : Column chromatography or recrystallization from solvent mixtures (e.g., methanol/acetone) to isolate the final product .

  • Optimization :

  • Temperature : Reactions often require reflux (e.g., 60–80°C) for cyclization and coupling steps .
  • Catalysts : Triethylamine (TEA) is used to neutralize HCl byproducts during amide bond formation .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • 1H/13C NMR : Confirms proton environments (e.g., thiophene aromatic protons at δ 6.8–7.5 ppm) and carbon backbone .
  • 2D NMR (COSY, HSQC) : Resolves complex coupling patterns in the propan-2-yl and pyrrolidinone groups .
    • High-Performance Liquid Chromatography (HPLC) :
  • Quantifies purity (>95% typically required) using reverse-phase C18 columns and UV detection at 254 nm .
    • Mass Spectrometry (MS) :
  • High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 323.12) .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be systematically analyzed?

  • Experimental Design :

  • Dose-Response Curves : Compare IC50 values across assays (e.g., enzyme inhibition vs. cell viability) to identify context-dependent effects .
  • Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH, ionic strength) .
    • Data Reconciliation :
  • Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., thiophene-pyrazole hybrids) to identify shared activity trends .
  • Molecular Dynamics (MD) Simulations : Model binding interactions with target proteins (e.g., kinases) to explain potency variations .

Q. What methodological approaches are used to elucidate the compound’s mechanism of action in enzymatic assays?

  • Kinetic Studies :

  • Michaelis-Menten Analysis : Measure enzyme inhibition (e.g., acetylcholinesterase) under varying substrate concentrations to determine competitive/non-competitive binding .
    • Spectroscopic Probes :
  • Fluorescence Quenching : Monitor conformational changes in enzymes (e.g., tryptophan residues) upon compound binding .
    • X-ray Crystallography :
  • Resolve co-crystal structures of the compound with target enzymes to identify critical binding residues (e.g., hydrogen bonds with pyrrolidinone carbonyl groups) .

Q. How can structure-activity relationships (SARs) be developed for derivatives of this compound?

  • Derivatization Strategies :

  • Side-Chain Modifications : Introduce substituents (e.g., halogens, methyl groups) on the thiophene or propan-2-yl moieties to assess steric/electronic effects .
    • Computational Tools :
  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability and target affinity .
    • Biological Testing :
  • Panel Screening : Test derivatives against related enzyme isoforms (e.g., CYP450 subtypes) to refine selectivity .

Methodological Notes

  • Contradiction Handling : When conflicting data arise (e.g., variable IC50 values), validate assay protocols using positive controls (e.g., known inhibitors) and replicate experiments across independent labs .
  • Reaction Optimization : Use design of experiments (DoE) to systematically vary parameters (temperature, solvent ratio) and identify optimal conditions .
  • Data Reproducibility : Document all synthetic steps (e.g., drying times, solvent grades) to minimize batch-to-batch variability .

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